2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde
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Description
2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.17. The purity is usually 95%.
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Biological Activity
2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, characterized by the presence of a bromobenzyl ether and a methoxy group, suggests various mechanisms of action that may contribute to its biological effects.
- Molecular Formula : C15H13BrO3
- Molecular Weight : 321.17 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Anticancer Properties : Preliminary research indicates that it may possess anticancer activity, affecting cell proliferation and inducing apoptosis in cancer cells.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed promising results, particularly in relation to enzymes involved in cancer progression.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15 | Induction of apoptosis via Bcl-2 down-regulation |
HeLa | 20 | Cell cycle arrest in G2/M phase |
A549 | 25 | Inhibition of proliferation |
The IC50 values indicate that the compound effectively inhibits cell growth at micromolar concentrations, with mechanisms involving apoptosis and cell cycle disruption.
The proposed mechanisms by which this compound exerts its biological effects include:
- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites in proteins, altering their function.
- Reactive Oxygen Species (ROS) Generation : The methoxy group may contribute to oxidative stress within cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
Case Studies
- Study on Anticancer Effects :
-
Antimicrobial Evaluation :
- Another investigation assessed the antimicrobial efficacy of several derivatives against multi-drug resistant strains. The results indicated that modifications to the benzaldehyde structure could enhance activity against resistant strains .
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHQDZRPCHPVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.